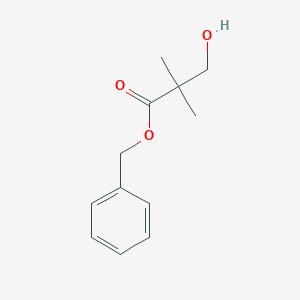

Benzyl 3-hydroxy-2,2-dimethylpropanoate

Description

Contextualization within Propanoate Ester Chemistry Research

Propanoate esters, a class of carboxylic acid esters derived from propanoic acid, are integral to numerous areas of chemical synthesis and industry. researchgate.net They are widely recognized for their roles as solvents, flavoring agents, and key intermediates in the production of pharmaceuticals and polymers. The study of propanoate esters is a dynamic field, with ongoing research focused on developing novel synthetic methodologies, exploring their utility as building blocks for complex architectures, and investigating their biological activities. Benzyl (B1604629) 3-hydroxy-2,2-dimethylpropanoate (B8439025) fits within this context as a functionally rich derivative, offering multiple sites for chemical modification and incorporation into larger, more complex molecular frameworks. Research into this specific propanoate ester contributes to the broader understanding of structure-activity relationships and the synthetic potential of this important class of organic compounds.

Significance of the Benzyl Ester Moiety in Advanced Chemical Synthesis and Biological Applications

The benzyl ester moiety is a cornerstone of modern organic synthesis, primarily valued for its role as a protecting group for carboxylic acids. ontosight.ai Its stability under a range of reaction conditions, coupled with the relative ease of its removal through methods like hydrogenolysis, makes it an ideal choice in multi-step synthetic sequences, particularly in peptide and natural product synthesis. Beyond its function as a protecting group, the benzyl group itself can influence the biological activity of a molecule. The presence of the aromatic ring can enhance a compound's bioavailability and its interactions with biological targets. ontosight.ai In the context of Benzyl 3-hydroxy-2,2-dimethylpropanoate, the benzyl ester not only facilitates its use in complex synthetic strategies but also provides a scaffold that can be further functionalized to modulate its physicochemical and biological properties. The introduction of a benzyl ester can improve liposolubility, stability, and bioavailability of parent compounds, making it a valuable prodrug strategy in medicinal chemistry.

Overview of Current Research Trajectories and Emerging Perspectives

Current research involving this compound and related structures is largely concentrated in the field of medicinal chemistry. Scientists are actively exploring its utility as a scaffold for the development of novel therapeutic agents. A significant research trajectory involves the synthesis of derivatives of 3-hydroxy-2,2-dimethylpropanoate esters as potential histone deacetylase (HDAC) inhibitors, which have shown promise in cancer therapy. rsc.org Specifically, derivatives of methyl 3-hydroxy-2,2-dimethylpropanoate have been synthesized and evaluated for their ability to selectively inhibit the proliferation of colon cancer cells. rsc.org

Emerging perspectives suggest that the unique structural motifs of this compound could be exploited in materials science, particularly in the synthesis of specialty polymers. The presence of both a hydroxyl group and an ester linkage offers potential for its use as a monomer in the creation of biodegradable polyesters. While specific research in this area is still developing, the fundamental chemical functionalities of the molecule make it a promising candidate for the design of novel materials with tailored properties. Future research is also likely to focus on the development of more efficient and stereoselective synthetic routes to this and related chiral building blocks, further expanding their accessibility and application in asymmetric synthesis.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 17701-61-0 |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| Boiling Point | 117-118 °C at 0.1 mmHg |

| Density | 1.100±0.06 g/cm³ (Predicted) |

This data is compiled from various chemical databases. chemicalbook.com

Synonyms and Alternative Names

| Synonym |

| Benzyl 3-hydroxy-2,2-dimethylpropionate |

| Benzyl hydroxypivalate |

| 3-Hydroxy-2,2-dimethylpropionic acid benzyl ester |

| Phenylmethyl 3-hydroxy-2,2-dimethylpropanoate |

A comprehensive list of synonyms is available in chemical databases. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-hydroxy-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZZXRKTRWITII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596508 | |

| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17701-61-0 | |

| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design

Regioselective and Stereoselective Synthesis of Benzyl (B1604629) 3-hydroxy-2,2-dimethylpropanoate (B8439025) and its Precursors

The construction of Benzyl 3-hydroxy-2,2-dimethylpropanoate and related structures can be achieved through various synthetic strategies, including direct esterification, enzyme-mediated processes, and complex multistep routes designed to produce specific analogues.

Esterification Approaches to this compound and Related Propanoate Esters

The most direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid precursor, 3-hydroxy-2,2-dimethylpropanoic acid, with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water byproduct as it forms or to use a large excess of one of the reactants. masterorganicchemistry.comlibretexts.org

Alternative methods for esterification that avoid the direct use of carboxylic acids include reacting an alcohol with acid anhydrides or acid chlorides. byjus.com For instance, the reaction between an alcohol and an acid anhydride (B1165640) is typically slower than with an acid chloride and may require heating to proceed efficiently. byjus.com These methods provide alternative pathways for forming the ester linkage found in this compound and its analogues.

Biocatalytic and Enzymatic Syntheses of Propanoate Ester Intermediates

Biocatalysis offers a powerful tool for the synthesis of chiral chemical intermediates, leveraging the high stereoselectivity, regioselectivity, and chemoselectivity of enzymes. nih.gov These enzymatic processes are increasingly important in pharmaceutical manufacturing for producing enantiomerically pure compounds. nih.gov

For the synthesis of chiral 3-hydroxy propanoate esters, enzymatic kinetic resolution is a common strategy. rsc.org This can be achieved through the enantioselective hydrolysis of a racemic ester or the esterification of a racemic acid. Hydrolases, particularly lipases, are frequently employed for these transformations. scielo.brresearchgate.net For example, studies on the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, a structural analogue, demonstrated that lipase (B570770) from Pseudomonas sp. (PCL) could effectively resolve the enantiomers, yielding the recovered (R)-ester with 98% enantiomeric excess (e.e.) and the (S)-acid with 93% e.e. at 50% conversion. scielo.brresearchgate.net

Another biocatalytic approach involves the asymmetric bioreduction of α,β-unsaturated esters using ene-reductases from the 'Old Yellow Enzyme' (OYE) family. researchgate.net This method has been successfully used to synthesize (R)-configured methyl 3-hydroxy-2-methylpropionate products with excellent enantioselectivity (up to >99% e.e.) from methyl 2-hydroxymethylacrylate and its derivatives. researchgate.net Such enzymatic strategies provide access to optically active precursors essential for the stereoselective synthesis of complex molecules.

| Enzyme Class | Reaction Type | Substrate Example | Product Configuration | Enantiomeric Excess (e.e.) |

| Lipase (PCL) | Hydrolysis | Ethyl 3-hydroxy-3-phenylpropanoate | (R)-ester / (S)-acid | 98% / 93% |

| Ene-reductase | Asymmetric Bioreduction | Methyl 2-hydroxymethylacrylate | (R)-methyl 3-hydroxy-2-methylpropionate | >99% |

Multistep Synthetic Routes for Derivatized this compound Analogues

The synthesis of derivatized analogues of this compound often involves multistep reaction sequences to introduce new functional groups and modify the core structure. A common strategy begins with a simple ester, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which serves as a versatile starting material. rsc.orgrsc.org

Key transformations to create diverse analogues include:

Saponification: The starting ester can be hydrolyzed under basic conditions (e.g., KOH in aqueous alcohol) to yield the corresponding carboxylic acid. rsc.org

Hydrazinolysis: Reaction of the ester with hydrazine (B178648) hydrate (B1144303) produces the corresponding acid hydrazide. rsc.org

These intermediates—the carboxylic acid and the acid hydrazide—serve as platforms for further modification. For example, the carboxylic acid can be coupled with various amines or amino acid esters using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to form N-alkyl-propanamides. rsc.org Similarly, the acid hydrazide can be converted to an acyl azide (B81097) and subsequently reacted with amines to generate a different set of amide derivatives. rsc.org

Further modifications can be made at the hydroxyl group. The tertiary alcohol of the model ester can be reacted with trichloroacetonitrile (B146778) or acetic anhydride to form trichloroacetimidate (B1259523) or acetate (B1210297) derivatives, respectively. rsc.orgrsc.org These activated intermediates can then undergo C-C bond formation reactions, for example, with C-active nucleophiles in the presence of a catalyst like TMSOTf, to introduce new aryl groups. rsc.org

| Starting Material | Reagent(s) | Intermediate/Product | Transformation Type |

| Methyl 3-aryl-3-hydroxy-2,2-dimethylpropanoate | KOH, H₂O/Alcohol | 3-Aryl-3-hydroxy-2,2-dimethylpropanoic acid | Saponification (Hydrolysis) |

| Methyl 3-aryl-3-hydroxy-2,2-dimethylpropanoate | Hydrazine Hydrate | 3-Aryl-3-hydroxy-2,2-dimethylpropanehydrazide | Hydrazinolysis |

| 3-Aryl-3-hydroxy-2,2-dimethylpropanoic acid | Amines, DCC | N-Alkyl-3-aryl-3-hydroxy-2,2-dimethylpropanamides | Amide Coupling |

| Methyl 3-aryl-3-hydroxy-2,2-dimethylpropanoate | Trichloroacetonitrile, DBU | Trichloroacetimidate derivative | O-Functionalization |

Exploration of Sustainable Chemistry Principles in Synthetic Strategies

The principles of green and sustainable chemistry are increasingly being applied to ester synthesis to minimize environmental impact. patsnap.com Key strategies focus on improving energy efficiency, reducing waste, and utilizing renewable resources and safer materials. patsnap.comnih.gov

A significant trend is the replacement of corrosive homogeneous acid catalysts, like sulfuric acid, with solid heterogeneous catalysts. mdpi.com Materials such as ion-exchange resins (e.g., Dowex, Amberlyst), zeolites, and metal oxides offer advantages including easier product separation, catalyst reusability, and reduced waste generation. patsnap.commdpi.com For instance, Dowex H+ resins have been effectively used for the esterification of various carboxylic acids. nih.gov

Biocatalysis itself is a cornerstone of green chemistry, as enzymes operate under mild conditions (lower temperatures and pressures) and offer high selectivity, which reduces the formation of byproducts. nih.govpatsnap.com The use of immobilized enzymes further enhances sustainability by allowing for easy recovery and reuse of the biocatalyst. nih.gov

Other innovative and sustainable approaches include:

Alternative Reaction Media: Replacing conventional organic solvents with greener alternatives like ionic liquids or supercritical fluids. patsnap.com

Process Intensification: Employing technologies like membrane-integrated reactors that combine reaction and separation in a single unit. Pervaporation membranes can continuously remove water from an esterification reaction, shifting the equilibrium to favor product formation under milder conditions. mdpi.com

Electrosynthesis: Utilizing renewable electricity to drive chemical reactions, as demonstrated in the electrosynthesis of acetate esters from carbon monoxide and water using copper catalysts. nus.edu.sg

These sustainable methodologies aim to create more efficient, less hazardous, and economically viable routes for the production of esters like this compound. nih.gov

Chemical Transformations and Mechanistic Investigations of this compound and its Derivatives

Understanding the kinetics and mechanisms of the formation and cleavage of the ester bond is fundamental to controlling the synthesis and stability of this compound.

Hydrolysis and Esterification Kinetics and Mechanisms

The synthesis of this compound via Fischer esterification and its reverse reaction, acid-catalyzed hydrolysis, proceed through a series of equilibrium steps involving a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com The mechanism is a classic example of nucleophilic acyl substitution.

The detailed steps for acid-catalyzed esterification are as follows:

Protonation of the Carbonyl: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

Nucleophilic Attack: A molecule of the alcohol (benzyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts a hydroxyl group into a better leaving group (water). libretexts.orgbyjus.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group helps to expel a molecule of water, reforming the carbonyl group and generating a protonated ester. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

| Step | Description | Key Feature |

| 1 | Protonation | Activation of the carbonyl group towards nucleophilic attack. |

| 2 | Nucleophilic Attack | Formation of a key tetrahedral intermediate. |

| 3 | Proton Transfer | Conversion of a poor leaving group (-OH) into a good one (-OH₂⁺). |

| 4 | Elimination | Loss of a water molecule to reform a C=O double bond. |

| 5 | Deprotonation | Formation of the neutral ester and regeneration of the acid catalyst. |

Hydrazinolysis and Amide Formation Pathways

The transformation of esters into amides and related derivatives is a fundamental process in organic synthesis. For this compound, these pathways are critical for introducing nitrogen-containing functionalities.

Hydrazinolysis: The reaction of this compound with hydrazine hydrate serves as a direct route to 3-hydroxy-2,2-dimethylpropanehydrazide. This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl carbon, leading to the displacement of benzyl alcohol. This method is analogous to the preparation of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide from its corresponding methyl ester, which is achieved by refluxing with hydrazine hydrate in ethanol. cdnsciencepub.com The resulting hydrazide is a key intermediate, particularly in peptide synthesis, where it can be converted into an acyl azide. chemrxiv.org The most common solvents for the hydrazinolysis of benzyl esters are dimethylformamide (DMF), methanol, or mixtures thereof. chemrxiv.org

Amide Formation: Beyond hydrazinolysis, the ester can be converted into a variety of amides. A primary route involves a two-step process: first, the hydrogenolysis of the benzyl ester to the free 3-hydroxy-2,2-dimethylpropanoic acid, followed by coupling with a desired amine. This coupling is typically facilitated by activating agents. For instance, N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides have been synthesized from the corresponding acid using the Dicyclohexylcarbodiimide (DCC) coupling method. cdnsciencepub.com Alternatively, direct amidation of benzyl esters can be challenging but can be achieved under specific catalytic conditions. Visible-light photocatalysis represents a modern approach for forming amides from alcohols and amines, suggesting potential for developing direct amidation pathways from esters under photocatalytic conditions. escholarship.org

| Pathway | Reagent(s) | Product | Key Features |

| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | 3-hydroxy-2,2-dimethylpropanehydrazide | Direct conversion of the ester to a hydrazide. cdnsciencepub.comchemrxiv.org |

| Amide Formation (via Acid) | 1. H₂, Pd/C2. Amine, DCC | N-substituted-3-hydroxy-2,2-dimethylpropanamide | Two-step process involving debenzylation followed by standard amide coupling. cdnsciencepub.com |

Carbon-Carbon Coupling Reactions Facilitated by Propanoate Ester Functionality

The structure of this compound allows for its participation in carbon-carbon bond-forming reactions, often by leveraging its functional groups as handles for activation. A notable strategy involves activating the hydroxyl group to facilitate coupling at the C3 position.

Research has demonstrated that the methyl ester analogue, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, can be converted into intermediates ripe for C–C coupling. cdnsciencepub.com By transforming the hydroxyl group into a better leaving group, such as a trichloroacetimidate or acetate, the molecule is activated for nucleophilic substitution. Subsequent reaction with C-active nucleophiles, like methoxybenzene derivatives, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), results in the formation of a new carbon-carbon bond at the C3 position. cdnsciencepub.com This pathway highlights how the propanoate ester framework, in conjunction with its hydroxyl functionality, can be used to construct more complex molecular architectures.

Another broad class of reactions relevant to the ester functionality is decarboxylative coupling. organic-chemistry.orgnih.gov In these transition metal-catalyzed reactions, a carboxylic acid (which could be obtained from the hydrolysis of the benzyl ester) couples with an organic halide, losing carbon dioxide in the process to form a new C-C bond. organic-chemistry.org While this requires prior modification of the subject compound, it illustrates a modern synthetic strategy where the carboxylate functionality serves as a linchpin for C-C bond formation. wikipedia.orgmissouri.edu

Controlled Oxidation and Reduction Transformations

The functional groups of this compound—a primary alcohol and a benzyl ester—can be selectively transformed through controlled oxidation and reduction reactions.

Controlled Oxidation: The primary alcohol group is susceptible to oxidation to form an aldehyde or a carboxylic acid. Mild oxidation conditions are required to selectively form the aldehyde, Benzyl 3-formyl-2,2-dimethylpropanoate, without over-oxidation. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a well-established method for converting primary alcohols to aldehydes with high selectivity and tolerance for other functional groups, including esters. wikipedia.orgorganic-chemistry.org This method avoids the use of heavy metals like chromium and typically stops at the aldehyde stage. organic-chemistry.org Other modern, "green" methods include photochemical aerobic oxidation using catalysts like Eosin Y, which can selectively oxidize benzyl alcohols to aldehydes. organic-chemistry.org

Controlled Reduction: The benzyl ester group is readily cleaved by catalytic hydrogenolysis. This reaction involves treating the ester with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. acsgcipr.org The C–O bond between the carbonyl group and the benzylic carbon is reductively cleaved to yield 3-hydroxy-2,2-dimethylpropanoic acid and toluene (B28343) as a byproduct. organic-chemistry.org This process is highly selective for benzyl groups and is often used as a deprotection strategy under mild conditions. cdnsciencepub.comchemrxiv.org For a more complete reduction of the ester functionality to an alcohol, stronger reducing agents are necessary. Treatment with lithium aluminum hydride (LiAlH₄) would reduce the ester to yield 2,2-dimethyl-1,3-propanediol.

| Transformation | Reagent(s) | Product |

| Oxidation | DMSO, (COCl)₂, Et₃N (Swern) | Benzyl 3-formyl-2,2-dimethylpropanoate |

| Reduction (Hydrogenolysis) | H₂, Pd/C | 3-hydroxy-2,2-dimethylpropanoic acid |

| Reduction (Full) | LiAlH₄ | 2,2-dimethyl-1,3-propanediol |

Photoinduced Reaction Processes and Carbene Insertion Studies

Photoinduced Reactions: Benzyl esters are known to undergo photochemical reactions. The benzyl group can be cleaved under visible light irradiation in the presence of a suitable photocatalyst. researchgate.net This process typically involves the generation of a radical anion on the benzene (B151609) ring, leading to the mesolytic cleavage of the benzylic C–O bond. researchgate.net This photo-debenzylation offers a mild alternative to traditional methods like hydrogenolysis, expanding the synthetic utility for cleaving the ester. mpg.de

Carbene Insertion: Carbene insertion reactions provide a powerful method for C-H functionalization. Carbenes, being highly reactive intermediates, can insert into C-H bonds to form new C-C bonds. rsc.org In the context of this compound, a generated carbene could potentially insert into the various C-H bonds of the molecule. Intramolecular carbene insertion is a known pathway for forming cyclic structures. For example, (o-methoxyphenyl)hydroxycarbene has been shown to undergo intramolecular insertion into a methyl C-H bond to form a dihydrobenzofuran ring. nih.gov For an intermolecular reaction, a carbene precursor like a diazo compound could react with this compound in the presence of a transition metal catalyst (e.g., rhodium or palladium) to promote insertion, potentially at the benzylic position or the C-H bonds of the dimethyl groups. chemistryviews.org The regioselectivity of such an insertion would be a key challenge to control.

Derivatization via Trichloroacetimidate and Acetate Intermediates

The primary hydroxyl group of this compound is a key site for derivatization, enabling further synthetic transformations. Conversion to trichloroacetimidate and acetate intermediates transforms the hydroxyl into a good leaving group, facilitating nucleophilic substitution reactions, including C-C bond formation.

This strategy has been successfully applied to a structurally similar compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. cdnsciencepub.com

Trichloroacetimidate Formation: The reaction with trichloroacetonitrile (Cl₃CCN) in the presence of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), affords the corresponding trichloroacetimidate derivative. This intermediate is highly reactive towards nucleophiles under Lewis acidic conditions. cdnsciencepub.com

Acetate Formation: Treatment with acetic anhydride in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) converts the hydroxyl group into an acetate ester. This acetate can also serve as a leaving group in subsequent coupling reactions. cdnsciencepub.com

These derivatizations are pivotal for activating the molecule for reactions such as the C-C coupling described in section 2.2.3.

| Derivative | Reagents | Purpose |

| Trichloroacetimidate | Cl₃CCN, DBU | Activation of OH for nucleophilic substitution. cdnsciencepub.com |

| Acetate | Acetic anhydride, DMAP | Activation of OH for nucleophilic substitution. cdnsciencepub.com |

Peptide Bond Formation through Dicyclohexylcarbodiimide (DCC) and Azide Coupling Methods

This compound can serve as a precursor to a non-proteinogenic building block for incorporation into peptides, utilizing established coupling methodologies.

Dicyclohexylcarbodiimide (DCC) Coupling: This method requires the free carboxylic acid. Therefore, the benzyl group must first be removed via hydrogenolysis to yield 3-hydroxy-2,2-dimethylpropanoic acid. This acid can then be coupled to the N-terminus of a peptide or amino acid ester. DCC acts as a dehydrating agent, activating the carboxyl group to form a reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile to form the amide (peptide) bond. This approach has been used to synthesize amides and peptide derivatives from similar hydroxy acids. cdnsciencepub.com

Azide Coupling Method: The azide coupling method is valued for its low risk of racemization during segment condensation. chemrxiv.org The synthesis begins with the hydrazinolysis of this compound to form 3-hydroxy-2,2-dimethylpropanehydrazide, as described in section 2.2.2. cdnsciencepub.comchemrxiv.org The hydrazide is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and acid) at low temperatures to form the highly reactive acyl azide. This acyl azide can then be directly coupled with an amino component to form the peptide bond. acsgcipr.org This method is advantageous as it allows for a minimal side-chain protection strategy. chemrxiv.org

| Coupling Method | Precursor from Benzyl Ester | Key Reagents | Advantage |

| DCC Coupling | 3-hydroxy-2,2-dimethylpropanoic acid | DCC, Amine | Widely applicable, standard coupling procedure. cdnsciencepub.com |

| Azide Coupling | 3-hydroxy-2,2-dimethylpropanehydrazide | 1. NaNO₂, H⁺2. Amine | Minimal danger of racemization. chemrxiv.orgacsgcipr.org |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Benzyl (B1604629) 3-hydroxy-2,2-dimethylpropanoate (B8439025). Through various NMR experiments, it is possible to map out the proton and carbon environments and their interconnections.

In the ¹H NMR spectrum of Benzyl 3-hydroxy-2,2-dimethylpropanoate, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the benzyl group typically appear in the downfield region, around 7.3-7.4 ppm, as a multiplet resulting from complex spin-spin coupling. The benzylic methylene (B1212753) protons (-OCH₂Ph) are expected to produce a sharp singlet at approximately 5.1 ppm, as they lack adjacent protons to couple with.

The 3-hydroxy-2,2-dimethylpropanoate moiety presents several characteristic signals. The two methyl groups attached to the quaternary carbon are chemically equivalent and are expected to appear as a singlet at around 1.1-1.2 ppm, integrating to six protons. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around 3.5 ppm. The hydroxyl proton (-OH) signal is often a broad singlet whose chemical shift can vary depending on solvent and concentration, but it could be expected around 2.0-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (C₆H₅) | 7.3-7.4 | Multiplet | 5H |

| Benzylic protons (-OCH₂Ph) | ~5.1 | Singlet | 2H |

| Hydroxymethyl protons (-CH₂OH) | ~3.5 | Singlet | 2H |

| Hydroxyl proton (-OH) | Variable (e.g., 2.0-3.0) | Broad Singlet | 1H |

| gem-Dimethyl protons (-C(CH₃)₂) | ~1.2 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation and Stereochemical Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, typically above 170 ppm.

The aromatic carbons of the benzyl group will produce signals between 127 and 136 ppm. The benzylic methylene carbon (-OCH₂Ph) is expected around 66-67 ppm. Within the propanoate portion, the quaternary carbon bearing the two methyl groups would appear around 40-45 ppm. The hydroxymethyl carbon (-CH₂OH) signal is expected in the range of 65-70 ppm, while the equivalent methyl carbons of the gem-dimethyl group would produce a signal further upfield, around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | >170 |

| Aromatic C (quaternary) | ~136 |

| Aromatic CH | 127-129 |

| Benzylic Carbon (-OCH₂Ph) | ~67 |

| Hydroxymethyl Carbon (-CH₂OH) | ~68 |

| Quaternary Carbon (-C(CH₃)₂) | ~42 |

| gem-Dimethyl Carbons (-C(CH₃)₂) | ~22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structural Determinations

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, significant COSY correlations are not expected due to the prevalence of isolated spin systems (singlets). However, a weak correlation might be observed between the hydroxymethyl protons (-CH₂OH) and the hydroxyl proton (-OH) under specific conditions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. sdsu.edu This would definitively link the proton signals to their attached carbon atoms. For instance, it would show a cross-peak between the benzylic proton signal (~5.1 ppm) and the benzylic carbon signal (~67 ppm), and another between the gem-dimethyl proton signal (~1.2 ppm) and its corresponding carbon signal (~22 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular fragments. sdsu.eduyoutube.com Key HMBC correlations for confirming the structure would include:

A correlation from the benzylic protons (-OCH₂Ph) to the ester carbonyl carbon (C=O), confirming the ester linkage.

Correlations from the gem-dimethyl protons (-C(CH₃)₂) to the quaternary carbon, the hydroxymethyl carbon, and the ester carbonyl carbon.

A correlation from the hydroxymethyl protons (-CH₂OH) to the quaternary carbon.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. For this compound (C₁₂H₁₆O₃), the calculated exact mass is 208.10994 Da. lookchem.comuni.lu HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula. Common adducts observed in electrospray ionization (ESI), a soft ionization technique often used in HRMS, are presented in the table below. uni.lu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another high-resolution technique that could be employed to confirm the molecular weight, particularly for less volatile compounds or complex mixtures.

Table 3: Predicted m/z Values for Common Adducts in HRMS

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₂H₁₇O₃⁺ | 209.11722 |

| [M+Na]⁺ | C₁₂H₁₆NaO₃⁺ | 231.09916 |

| [M+K]⁺ | C₁₂H₁₆KO₃⁺ | 247.07310 |

| [M-H]⁻ | C₁₂H₁₅O₃⁻ | 207.10266 |

Data predicted by computational tools. uni.lu

Under harsher ionization conditions, such as electron ionization (EI), the molecular ion of this compound will undergo fragmentation. The analysis of these fragments provides valuable structural information.

A primary and highly characteristic fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond. This would lead to the formation of a highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion at m/z 91 . This is often the base peak in the mass spectra of benzyl-containing compounds. The corresponding counter-fragment would be the 3-hydroxy-2,2-dimethylpropanoate radical.

Other plausible fragmentation pathways include:

Loss of the benzyl group (C₇H₇•): This would result in an ion at m/z 117, corresponding to the protonated 3-hydroxy-2,2-dimethylpropanoic acid.

McLafferty Rearrangement: While not a classic example, rearrangements involving the hydroxyl group could lead to the loss of water (H₂O, 18 Da) from the molecular ion or major fragments.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group could result in the loss of a CH₂OH radical (31 Da).

These predicted fragmentation patterns, particularly the prominent peak at m/z 91, would provide strong evidence for the presence of the benzyl ester moiety within the molecule.

Predicted Collision Cross Section (CCS) Analysis in Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) provides an additional dimension of separation for ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it moves through a buffer gas. For this compound, predicted CCS values have been calculated for various adducts, offering valuable data for its identification in complex mixtures. These predictions, often generated using computational tools like CCSbase, are crucial for creating spectral libraries that aid in structural confirmation. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 209.11722 | 147.0 |

| [M+Na]⁺ | 231.09916 | 153.2 |

| [M-H]⁻ | 207.10266 | 149.1 |

| [M+NH₄]⁺ | 226.14376 | 165.2 |

| [M+K]⁺ | 247.07310 | 151.5 |

| [M+H-H₂O]⁺ | 191.10720 | 141.4 |

| [M+HCOO]⁻ | 253.10814 | 167.4 |

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: a hydroxyl group, an ester group, a phenyl ring, and aliphatic methyl groups.

The analysis of the FTIR spectrum allows for the confirmation of the compound's structure. The broad absorption band for the hydroxyl (-OH) group is typically observed in the 3500-3200 cm⁻¹ region. The sharp, strong peak for the carbonyl (C=O) stretch of the ester is expected around 1730 cm⁻¹. The presence of the benzyl group would be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching peaks in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching from the dimethyl groups would appear in the 2950-2850 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Ester (C=O) | C=O Stretch | ~1730 (strong, sharp) |

| Ester (C-O) | C-O Stretch | 1300 - 1000 |

| Aromatic (C-H) | C-H Stretch | 3100 - 3000 |

| Aromatic (C=C) | C=C Ring Stretch | 1600 - 1450 |

| Aliphatic (C-H) | C-H Stretch | 2950 - 2850 |

Advanced Characterization of Metal Complexes and Coordinated Species Involving Propanoate Ligands

The deprotonated form of 3-hydroxy-2,2-dimethylpropanoic acid, the parent acid of the title compound, can act as a bidentate ligand, coordinating with metal ions through both the carboxylate and hydroxyl groups. The study of such metal complexes provides insights into their structure, stability, and properties.

Electronic Paramagnetic Resonance (EPR) and Electronic Spectral Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species with unpaired electrons, such as transition metal complexes. rsc.org For complexes formed between propanoate ligands and paramagnetic metal ions (e.g., Cu(II), Co(II), Ni(II)), EPR provides detailed information about the metal's oxidation state, coordination environment, and the nature of metal-ligand bonding. nih.govnumberanalytics.com The g-factor values and hyperfine coupling constants extracted from an EPR spectrum are sensitive to the geometry of the complex, with different values indicating, for example, octahedral versus tetragonal geometries. nih.govillinois.edu

Electronic spectral studies (UV-Visible spectroscopy) complement EPR by providing information on the d-orbital splitting of the central metal ion. The position and intensity of d-d transition bands are characteristic of the coordination geometry of the metal complex. For instance, an octahedral Co(II) complex would exhibit different absorption bands compared to a tetragonal Cu(II) complex. nih.gov

Elemental Analysis and Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized metal complex. It precisely measures the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the stoichiometry of the ligand within the complex.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive method for determining the elemental composition of materials, particularly for quantifying metal content. wikipedia.org To analyze a metal-propanoate complex, the sample is first dissolved, typically in an acid, to create a liquid solution. This solution is then introduced into a high-temperature argon plasma, which excites the atoms of the elements present. wikipedia.org Each element emits light at characteristic wavelengths, and the intensity of this emission is proportional to its concentration. wikipedia.org ICP-AES allows for the accurate determination of the metal-to-ligand ratio and can detect trace elemental impurities with detection limits often in the parts-per-billion range. drawellanalytical.com

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG)

Thermal analysis techniques are employed to study the thermal stability and degradation pathways of metal complexes. Thermogravimetric Analysis (TG) measures the change in mass of a sample as a function of temperature under a controlled atmosphere. uni-siegen.dectherm.com A typical TG curve for a hydrated metal-propanoate complex would show an initial mass loss corresponding to the removal of water molecules, followed by subsequent mass loss at higher temperatures due to the decomposition of the organic propanoate ligand. The final residual mass often corresponds to the formation of a stable metal oxide.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. uni-siegen.de The resulting DTA curve shows peaks that correspond to thermal events. Endothermic peaks indicate processes that absorb heat, such as dehydration and melting, while exothermic peaks signify heat-releasing processes like crystallization or oxidative decomposition. uni-siegen.deeag.com By combining TG and DTA, one can correlate mass loss events with their energetic nature, providing a comprehensive profile of the complex's thermal behavior. uni-siegen.deabo.fi

Biological Activity and Mechanistic Investigations of Benzyl 3 Hydroxy 2,2 Dimethylpropanoate Derivatives

Exploration of Propanoate Derivatives as Histone Deacetylase Inhibitors (HDACIs)

A series of derivatives based on the structure of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and identified as potent histone deacetylase inhibitors (HDACIs) nih.gov. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. nih.gov The aberrant activity of HDACs is often associated with the development and progression of cancer, making them a key target for anticancer drug development. researchgate.net The synthesized propanoate derivatives have shown significant potential in this area. nih.gov

Structure-Activity Relationship (SAR) Studies for Enhanced HDACI Potency

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these propanoate derivatives as HDACIs. Preliminary findings have revealed that the presence of a free hydroxyl group on the α-carbon is crucial for the inhibitory activity of these compounds. nih.gov Derivatives lacking this hydroxyl group were found to be mostly inactive. nih.gov Furthermore, compounds with an ester group alpha to the isopropyl group also demonstrated a lack of activity. nih.gov These insights into the SAR of this class of compounds are vital for the rational design of more potent and selective HDAC inhibitors. nih.govnih.gov

Investigation of Molecular Targets and Signaling Pathways (e.g., CDK8-CYCC Kinase, TRAP1)

The molecular mechanisms underlying the anticancer effects of these propanoate derivatives extend beyond HDAC inhibition. Research has indicated that these compounds may also act through the HSP90 and TRAP1 mediated signaling pathway. nih.govrsc.org Notably, specific derivatives have demonstrated high selectivity for TRAP1, which is believed to contribute to their superior activity. nih.govrsc.org

Further investigations have suggested that some derivatives may function as inhibitors of CDK8-CYCC kinase. researchgate.netnih.gov The CDK8/CycC complex is recognized as an oncogene and is involved in the regulation of transcription, making it an attractive target for cancer therapy. nih.govnih.gov Molecular docking studies have provided evidence for the potential of these compounds to inhibit CDK8-CYCC kinase, suggesting a multi-targeted approach to their anticancer activity. researchgate.net

Cellular Antiproliferative and Apoptotic Mechanisms (e.g., Nuclear Disintegration via DAPI Staining)

The antiproliferative effects of these derivatives have been demonstrated through various cellular assays. Treatment of cancer cells with these compounds has been shown to induce nuclear disintegration and chromatin condensation, as observed through DAPI (4′,6-diamidino-2-phenylindole) staining. nih.gov A decrease in DAPI staining in treated cells compared to untreated cells further suggests an inhibition of cancer cell growth. nih.gov These findings indicate that the compounds trigger apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.

Selective Inhibition in Cancer Cell Lines (e.g., HeLa, HCT-116, MCF-7, PC3, A549) vs. Normal Cell Lines (e.g., HEK-293)

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing toxicity to normal, healthy cells. Derivatives of benzyl (B1604629) 3-hydroxy-2,2-dimethylpropanoate (B8439025) have shown promising selectivity in this regard. Studies have reported excellent antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), with IC50 values in some cases being more potent than the standard chemotherapeutic drug doxorubicin. nih.govresearchgate.net Importantly, some of these compounds have demonstrated the ability to selectively inhibit the proliferation of colon cancer cells. nih.gov This selectivity is a key indicator of their potential as safer and more effective anticancer agents.

Antileukemic Activity of Related Sesquiterpene Lactone Derivatives and Conjugates

In a related area of research, sesquiterpene lactones and their derivatives have been investigated for their antileukemic activity. acs.orgresearchgate.net These natural compounds have shown the ability to selectively target and eradicate acute myelogenous leukemia (AML) stem and progenitor cells. acs.org

Identification of Target Proteins and Influenced Signaling Cascades

The antileukemic effects of sesquiterpene lactones are attributed to their ability to modulate multiple signaling pathways involved in cancer cell survival and proliferation. mdpi.comnih.govnih.gov These compounds have been shown to interfere with the NF-κB pathway, a key regulator of inflammation and cell survival. mdpi.com Additionally, they can modulate the Keap1-Nrf2 and HIF-1α signaling pathways. mdpi.com Furthermore, sesquiterpene lactones have been found to inhibit the JAK/STAT3 signaling pathway, which is often aberrantly activated in leukemia. nih.gov By targeting these critical signaling cascades, sesquiterpene lactones and their derivatives represent a promising avenue for the development of novel antileukemic therapies. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is no specific research data on the antimicrobial, antioxidant, or DNA interaction properties of metal complexes derived from Benzyl 3-hydroxy-2,2-dimethylpropanoate. While studies exist for metal complexes of other organic compounds, the information required to generate a thorough and scientifically accurate article for the specified sections and subsections for this particular compound is not present in the accessible research.

Therefore, the requested article on the "," specifically focusing on:

DNA Interaction Studies (e.g., Binding and Cleavage Properties)

cannot be generated as per the instructions, which demand strict adherence to the specified compound and topics. Fulfilling the request would necessitate fabricating data, which is contrary to the core principles of providing accurate and verifiable information.

Computational Analysis of this compound: A Review of Current Modeling Studies

While extensive computational chemistry and molecular modeling studies have been conducted on a wide array of chemical compounds, a thorough review of scientific literature reveals a notable absence of specific research focused on this compound. This article outlines the established computational methodologies requested and reports on the current lack of available data for this particular compound within each specified area of study.

Basic physicochemical properties for this compound have been predicted and are available in public databases. uni.lulookchem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H16O3 | lookchem.com |

| Molecular Weight | 208.257 g/mol | lookchem.com |

| CAS Number | 17701-61-0 | lookchem.com |

| XLogP3 (Predicted) | 1.8 | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 5 | lookchem.com |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction and analysis of molecular properties and behaviors. However, the application of these techniques to Benzyl (B1604629) 3-hydroxy-2,2-dimethylpropanoate (B8439025) is not documented in the reviewed scientific literature.

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which dictate its structure, stability, and reactivity. These methods are used to model electron distribution and energy levels. Despite the utility of these methods, specific quantum chemical studies on Benzyl 3-hydroxy-2,2-dimethylpropanoate are not publicly available.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, calculating the energies of reactants, transition states, and products, and analyzing the stability of reaction intermediates. This allows researchers to predict reaction pathways and understand reactivity. A comprehensive search for DFT studies applied to the reaction energetics or intermediate analysis of this compound yielded no specific results.

Molecular docking and dynamics simulations are pivotal in the field of drug discovery and molecular biology. They are used to predict how a ligand (like this compound) might interact with a biological target, such as a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, which is used to estimate the binding affinity. Following docking, molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of the ligand-target complex. MD simulations provide insights into the stability of the binding and can reveal conformational changes in both the ligand and the target upon interaction. No molecular docking or dynamics simulation studies featuring this compound have been identified in the scientific literature, and therefore, no data on its predicted binding affinities or induced conformational changes in biological systems are available.

In silico methods utilize computational algorithms and databases to predict the likely biological targets and interaction profiles of a compound. These predictions can include potential mechanisms of action, off-target effects, and general bioactivity. Such computational screening is a vital first step in identifying potential therapeutic applications for novel compounds. However, there are no published studies detailing the in silico prediction of the biochemical interaction profile for this compound.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformations is crucial as it often dictates the molecule's biological activity and physical properties. Computational methods can predict the relative energies of different conformers and identify the most stable structures. While a study on the conformational analysis of the structurally related 2,2-dimethylpropane-1,3-diaminium cation exists, no specific conformational or stereochemical prediction studies for this compound were found. mdpi.com

Applications in Advanced Materials Science and Industrial Chemistry

Role as a Monomer and Intermediate in Polymer Synthesis

The presence of a hydroxyl group and an ester linkage makes Benzyl (B1604629) 3-hydroxy-2,2-dimethylpropanoate (B8439025) a potential candidate as a monomer or an intermediate in the synthesis of various polymers, particularly polyesters.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. The incorporation of monomers with specific side chains can be used to tailor the mechanical properties of the resulting PHA. While there is no direct evidence in the searched literature of Benzyl 3-hydroxy-2,2-dimethylpropanoate being used in PHA synthesis, its structure suggests a hypothetical pathway.

Theoretically, the benzyl ester could be hydrolyzed to yield 3-hydroxy-2,2-dimethylpropanoic acid. This acid, or a derivative, could then potentially be incorporated into the PHA backbone by microbial fermentation or enzymatic polymerization. The bulky gem-dimethyl group on the α-carbon could introduce steric hindrance, potentially affecting the polymer's crystallinity, melting point, and flexibility.

Table 1: Hypothetical Impact of 3-hydroxy-2,2-dimethylpropanoate Monomer on PHA Properties

| Property | Expected Impact | Rationale |

| Crystallinity | Decrease | The bulky gem-dimethyl group would disrupt chain packing and reduce the ability of the polymer to form ordered crystalline structures. |

| Melting Point (Tm) | Decrease | A decrease in crystallinity generally leads to a lower melting point. |

| Glass Transition Temp (Tg) | Increase | The rigid neopentyl structure could restrict chain mobility, leading to a higher glass transition temperature. |

| Flexibility | Decrease | Increased rigidity from the gem-dimethyl groups would likely result in a less flexible polymer. |

It is crucial to emphasize that this is a theoretical projection, and experimental validation is necessary to confirm these potential effects.

Contributions to Advanced Coatings and Polymer Formulations

The properties of this compound suggest its potential as a reactive diluent or a building block in the formulation of advanced coatings. The benzyl group can enhance aromaticity and compatibility with certain resins, while the hydroxyl group provides a reactive site for cross-linking reactions, for instance, with isocyanates in polyurethane coatings.

Its incorporation could potentially improve properties such as hardness, chemical resistance, and UV stability. The neopentyl structure is known to impart good thermal and hydrolytic stability to polyesters and coatings.

Development of Chemical Probes and Labeled Conjugates for Advanced Biological Research

The structure of this compound could serve as a scaffold for the synthesis of chemical probes and labeled conjugates. The benzyl group can be modified, for example, through electrophilic aromatic substitution, to introduce reporter groups such as fluorophores or affinity tags. The hydroxyl group offers a convenient handle for conjugation to biomolecules or other chemical entities.

For instance, the hydroxyl group could be esterified with a fluorescent carboxylic acid to create a fluorescent probe. Alternatively, it could be converted to a more reactive functional group to facilitate covalent attachment to proteins or other biological targets. The specific applications would depend on the nature of the modifications and the biological system under investigation.

Table 2: Potential Functional Groups for Derivatization of this compound for Biological Probes

| Target Functional Group | Reagent/Reaction | Potential Application |

| Fluorescent Label | Fluorescent Carboxylic Acid (e.g., Dansyl chloride) | Fluorescent imaging, bioassays |

| Biotin Tag | Biotin-NHS ester | Affinity purification, detection |

| Click Chemistry Handle | Azide (B81097) or Alkyne containing reagents | Bio-orthogonal labeling |

Further research is required to synthesize and evaluate such derivatives for their utility in biological research.

Future Directions and Emerging Research Areas

Development of Novel Enantioselective Synthetic Strategies for Benzyl (B1604629) 3-hydroxy-2,2-dimethylpropanoate (B8439025)

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective synthetic routes to produce specific enantiomers of benzyl 3-hydroxy-2,2-dimethylpropanoate is a significant area of future research. While the current synthetic methods are effective for producing the racemic mixture, the demand for enantiomerically pure compounds in pharmaceuticals and other specialized applications is driving the exploration of asymmetric synthesis.

One promising approach is the use of biocatalysts, such as enzymes, for the asymmetric reduction of a corresponding β-keto ester precursor. rsc.org Ketoreductases (KREDs), for instance, have demonstrated high enantioselectivity in the synthesis of various β-hydroxy esters. rsc.org The development of self-sufficient heterogeneous biocatalysts, where the enzyme and necessary cofactors are co-immobilized, could lead to highly efficient and reusable systems for continuous flow synthesis, offering both high yield and excellent enantiomeric excess. rsc.org

Another avenue of exploration is the use of chiral catalysts in chemical synthesis. Asymmetric aminohydroxylation, for example, has been successfully employed in the stereoselective synthesis of β-hydroxy aspartate analogues. researchgate.net Adapting such methodologies to the synthesis of this compound could provide a powerful tool for accessing specific stereoisomers. The key challenge lies in the design of catalysts that can effectively control the stereochemistry at the hydroxyl-bearing carbon.

Future research in this area will likely focus on:

Screening and engineering of novel enzymes with high specificity for the β-keto ester precursor of this compound.

The design and synthesis of new chiral ligands for metal-catalyzed asymmetric reductions.

The development of continuous flow processes for the scalable and cost-effective production of enantiomerically pure this compound.

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Materials Design

In the context of this compound, AI and ML can be leveraged in several key areas:

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with desired pharmacological profiles. chemrxiv.org By learning from existing chemical and biological data, these models can propose new molecular structures with enhanced activity against specific biological targets. researchgate.netjetir.org

Predictive Modeling: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new propanoate derivatives, helping to identify promising candidates early in the drug discovery pipeline and reduce the likelihood of late-stage failures. researchgate.net

Retrosynthetic Analysis and Synthesis Planning: AI-powered tools can analyze the structure of a target molecule and propose the most efficient synthetic routes, including those for this compound and its analogues. pharmafeatures.comnih.gov This can significantly reduce the time and resources required for chemical synthesis. youtube.com

Materials Science: In materials design, ML models can predict the physical and chemical properties of polymers and other materials derived from this compound, accelerating the discovery of new materials with tailored functionalities.

The successful integration of AI and ML will require the generation of large, high-quality datasets on the synthesis, properties, and biological activities of a wide range of propanoate derivatives.

Exploration of New Biological Targets and Therapeutic Modalities for Propanoate Derivatives

Propanoate derivatives have already shown promise in various therapeutic areas. For instance, certain 3-hydroxy-2,2-dimethylpropanoate derivatives have been identified as selective inhibitors of histone deacetylases (HDACs), with antiproliferative activity against colon cancer cells. rsc.org These compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway. rsc.org

Future research will focus on exploring the full therapeutic potential of this class of molecules by:

Identifying New Biological Targets: High-throughput screening and computational methods can be used to identify new protein targets for this compound and its derivatives. nih.govnih.gov The diverse functional groups of the molecule can be modified to create libraries of compounds for screening against a wide range of biological targets, including enzymes and receptors. genome.jp

Investigating Novel Therapeutic Modalities: Beyond cancer, propanoate derivatives could be investigated for their potential in treating other diseases, such as inflammatory disorders, infectious diseases, and neurodegenerative conditions. nih.gov The propanoate metabolism pathway is a key area of interest in understanding the broader biological roles of these compounds. wikipedia.org

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial for optimizing the potency and selectivity of propanoate-based drug candidates. By systematically modifying the structure of the lead compounds and evaluating their biological activity, researchers can develop a deeper understanding of the molecular features required for effective therapeutic intervention.

The following table summarizes potential biological targets and therapeutic areas for propanoate derivatives based on current research and future potential:

| Potential Biological Target | Therapeutic Area | Rationale/Supporting Evidence |

| Histone Deacetylases (HDACs) | Oncology | Derivatives have shown antiproliferative activity in colon cancer cells. rsc.org |

| HSP90 and TRAP1 | Oncology | Potential signaling pathway for the anticancer effects of propanoate derivatives. rsc.org |

| Pyruvate Dehydrogenase Complex | Metabolic Disorders | Propanoate metabolism is a key metabolic pathway. wikipedia.org |

| G-Protein Coupled Receptors (GPCRs) | Various | A major class of drug targets that could be modulated by novel propanoate derivatives. nih.gov |

| Kinases | Oncology, Inflammatory Diseases | A well-established class of drug targets for which new inhibitors are constantly sought. nih.gov |

Sustainable and Scalable Industrial Synthesis Methods with Reduced Environmental Impact

The principles of green chemistry are increasingly being integrated into industrial chemical synthesis to minimize environmental impact and enhance sustainability. Future research on the industrial production of this compound will prioritize the development of eco-friendly and economically viable processes.

Key areas of focus include:

Greener Solvents and Catalysts: The use of hazardous solvents and catalysts is a major environmental concern in chemical manufacturing. Research is underway to replace traditional solvents with greener alternatives, such as acetonitrile (B52724) in Steglich esterification. nih.gov The use of solid acid catalysts, like Dowex resins, offers advantages in terms of reusability and ease of separation. nih.gov

Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.org Developing a continuous flow synthesis for this compound could lead to a more efficient and scalable manufacturing process.

Biocatalysis in Industrial Synthesis: As mentioned earlier, enzymes can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. rsc.org The immobilization of enzymes allows for their reuse, making biocatalytic processes more economically feasible for large-scale production.

Atom Economy: Synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, will be prioritized. This minimizes the generation of byproducts and waste.

The following table outlines some sustainable approaches and their potential benefits for the synthesis of this compound:

| Sustainable Approach | Description | Potential Benefits |

| Greener Solvents | Utilizing less hazardous solvents like acetonitrile. nih.gov | Reduced environmental impact and improved worker safety. |

| Solid Acid Catalysts | Employing reusable catalysts such as Dowex resins. nih.gov | Simplified purification, catalyst recycling, and waste reduction. |

| Continuous Flow Synthesis | Performing the reaction in a continuous flow reactor. rsc.org | Increased efficiency, better process control, and enhanced safety. |

| Biocatalysis | Using enzymes as catalysts for the esterification reaction. rsc.org | High selectivity, mild reaction conditions, and reduced energy consumption. |

By focusing on these emerging research areas, the scientific community can unlock the full potential of this compound as a valuable molecule for a wide range of applications, from life-saving medicines to advanced materials, all while adhering to the principles of sustainability and efficiency.

Q & A

Q. What are the established synthetic routes for Benzyl 3-hydroxy-2,2-dimethylpropanoate, and what are their key reaction conditions?

Q. How is this compound characterized structurally?

Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 4.35 (CH₂ from benzyl group) and δ 6.08 (NH in amide derivatives) .

- ¹³C NMR : Signal at δ 46.2 for the CH₂ group in the dimethylpropanoate backbone .

Q. What are the stability and storage recommendations for this compound?

- Stability : Chemically stable under recommended storage (dry, inert atmosphere, 2–8°C) but may degrade under prolonged exposure to moisture or light .

- Handling : Use desiccants and amber vials to prevent hydrolysis. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Optimization strategies include:

- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., CH₃CN:AcOEt gradients ), and enzyme/substrate ratios.

- Catalyst Screening : Test alternative bases (e.g., Et₃N vs. CsCl) to improve esterification efficiency .

- Purification Techniques : Use silica gel column chromatography with step gradients (e.g., CH₃CN:AcOEt to MeOH) for high-purity isolation .

Q. How can contradictions in NMR data for derivatives of this compound be resolved?

Contradictions often arise from:

- Stereochemical Variants : Different diastereomers (e.g., 2S,3R vs. 2R,3R configurations) yield distinct δ values for CH₂ and NH groups .

- Solvent Effects : Compare data in CDCl₃ vs. DMSO-d6 to identify solvent-induced shifts .

- Supplementary Techniques : Use X-ray crystallography (as in ) or 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What methodologies are recommended for analyzing its biological activity in antiproliferative assays?

While direct data is limited, analogous compounds (e.g., triazolyl-2,2-dimethylpropanoates) are tested via:

- Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Structure-Activity Relationship (SAR) : Modify the benzyl or hydroxy groups and correlate changes with IC₅₀ values .

- Molecular Docking : Model interactions with targets like HDAC enzymes using software (e.g., AutoDock) .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in mixtures?

Follow ICH guidelines for:

- Linearity : Prepare calibration curves (0.1–100 µg/mL) in methanol/water .

- Precision : Test intraday/interday variability (<5% RSD) using spiked samples .

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1 thresholds) .

Q. What computational approaches predict the compound’s physicochemical properties?

Use tools like:

Q. How can green chemistry principles be applied to its synthesis?

Strategies include:

- Biocatalysis : Replace toxic reagents (e.g., BnBr) with enzymatic benzylation .

- Solvent Selection : Use cyclopentyl methyl ether (CPME) or ethanol instead of DMF .

- Waste Minimization : Employ in situ product removal (ISPR) techniques during esterification .

Q. What are the challenges in scaling up enzymatic synthesis, and how are they addressed?

Challenges include:

- Enzyme Stability : Immobilize aldolase on carriers (e.g., chitosan beads) to enhance reusability .

- Side Reactions : Add catalase to decompose H₂O₂ byproducts .

- Cost-Efficiency : Optimize enzyme expression (e.g., E. coli BL21) to reduce production costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.